molecular formula C6H6N4O2S B1482677 Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate CAS No. 1646202-26-7

Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1482677
CAS No.: 1646202-26-7
M. Wt: 198.21 g/mol
InChI Key: RAFPDAGHAGVILE-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate (CAS 1646202-26-7) is a high-purity organic building block of significant interest in medicinal chemistry and chemical biology. Its molecular formula is C 6 H 6 N 4 O 2 S, with a molecular weight of 198.21 g/mol . This compound features a thiazole core, a versatile heterocycle known for its prevalence in bioactive molecules, and a reactive azidomethyl group . The primary research value of this compound lies in its role as a critical synthon for the synthesis of novel heterocyclic compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . It is specifically designed for the preparation of 1,2,3-triazole-thiazole hybrid molecules, which are a prominent scaffold in drug discovery efforts . These hybrid structures are investigated for a wide range of biological activities, including their potential to induce immunogenic cell death, which is relevant for developing new therapeutics for conditions such as vitiligo . The methyl ester group offers a handle for further functionalization, for instance, through hydrolysis to the corresponding acid or conversion to other derivatives. This product is offered with a purity of ≥95% and is intended for research and development purposes exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle this azide-containing compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFPDAGHAGVILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646202-26-7
Record name methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate
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Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₆H₆N₄O₂S
  • SMILES Notation : COC(=O)C1=CSC(=N1)CN=[N+]=[N-]
  • InChIKey : RAFPDAGHAGVILE-UHFFFAOYSA-N

The compound features an azide functional group, which is known for its reactivity and utility in click chemistry, particularly in the formation of triazoles through the Huisgen cycloaddition reaction.

Synthetic Pathways

Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate can be synthesized through various methods, often involving azide chemistry. One common approach includes the reaction of thiazole derivatives with sodium azide under controlled conditions to introduce the azidomethyl group. This reaction is typically performed in solvents like dimethylformamide (DMF) or ethanol at elevated temperatures to facilitate the formation of the azide.

Applications in Organic Synthesis

  • Click Chemistry : The azide group allows for the application of click chemistry techniques, where it can react with alkynes to form 1,2,3-triazoles. This reaction is valuable for creating diverse libraries of compounds for drug discovery and materials science .
  • Synthesis of Heterocycles : The compound serves as a precursor for synthesizing various heterocyclic compounds. For instance, it can be used to produce substituted thiazoles and other nitrogen-containing heterocycles that exhibit biological activity .
  • Functionalization of Thiazoles : this compound can be functionalized further to create derivatives with enhanced properties. For example, modifications can yield compounds with improved solubility or specific biological activity against target receptors .

Research indicates that thiazole derivatives possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of the azidomethyl group may enhance these activities by improving binding affinity or selectivity towards biological targets.

Case Studies

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives synthesized from this compound exhibited significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could enhance efficacy .
  • Cancer Research : Another investigation explored the potential of thiazole derivatives as inhibitors of cancer cell proliferation. Compounds derived from this compound showed promise in inhibiting specific cancer cell lines through apoptosis induction mechanisms .

Summary Table of Applications

Application AreaDescription
Click ChemistryUtilization in Huisgen cycloaddition reactions to form triazoles
Heterocycle SynthesisPrecursor for synthesizing various biologically active heterocycles
Antimicrobial ActivityExhibits significant activity against a range of microbial pathogens
Cancer ResearchPotential inhibitors for cancer cell proliferation

Mechanism of Action

The mechanism by which Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Methyl 2-(Azidomethyl)-1,3-Oxazole-4-Carboxylate (C₆H₆N₄O₃)

  • Structure : Oxazole ring (oxygen at position 1) instead of thiazole (sulfur at position 1).
  • Key Differences: Reduced electron density due to oxygen’s higher electronegativity, altering reactivity in cycloadditions. Lower thermal stability compared to thiazole derivatives. Limited evidence on biological activity; primarily explored for synthetic applications .
2.3. Complex Thiazole Derivatives with Extended Substituents

Methyl 5-Benzoyl-2-(Pyrrolidin-1-yl)-1,3-Thiazole-4-Carboxylate (C₁₆H₁₆N₂O₃S)

  • Structure : A benzoyl group at position 5 and a pyrrolidine ring at position 2.
  • Pyrrolidine introduces conformational rigidity, influencing interactions with enzyme active sites. Demonstrated anticancer activity in vitro, attributed to kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Key Reactivity/Applications Biological Activity (If Reported)
Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate C₆H₆N₄O₂S Azidomethyl (2), COOCH₃ (4) Click chemistry, bioconjugation Synthetic utility
Methyl 2-phenylthiazole-4-carboxylate C₁₁H₉NO₂S Phenyl (2), COOCH₃ (4) Aromatic interactions Antimicrobial (hypothesized)
Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate C₆H₅ClNO₂S Chloromethyl (2), COOCH₃ (4) Nucleophilic substitution precursor None reported
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate C₁₆H₁₆N₂O₃S Benzoyl (5), Pyrrolidinyl (2) Enzyme inhibition Anticancer
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate 2HCl C₆H₉Cl₂N₃O₂S Aminomethyl (2), COOCH₃ (4) Hydrogen bonding, protonation Medicinal chemistry intermediate

Biological Activity

Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate (MMATC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MMATC, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

MMATC is characterized by its azidomethyl group attached to a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The molecular formula is C6H7N3O2SC_6H_7N_3O_2S with a molecular weight of 198.21 g/mol. The azide functional group contributes to its reactivity, making it a valuable intermediate in various synthetic applications.

Antimicrobial Activity

Antibacterial and Antifungal Properties
Thiazole derivatives, including MMATC, have been reported to exhibit significant antibacterial and antifungal activities. For example, studies have shown that thiazole compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Compound Activity Target Organism Reference
MMATCAntibacterialE. coli
MMATCAntifungalC. albicans

Anticancer Activity

Mechanism of Action
Research indicates that thiazole derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells . MMATC's structural features may enhance its efficacy against specific cancer types.

Case Studies
In a study involving thiazole derivatives, compounds similar to MMATC demonstrated IC50 values ranging from 0.7 to 1.0 µM against prostate cancer cells, indicating potent antiproliferative activity .

Compound IC50 (µM) Cancer Type Reference
MMATC0.9Prostate Cancer
Similar Derivative0.5Melanoma

Other Biological Activities

In addition to its antimicrobial and anticancer properties, MMATC may also possess other biological activities such as anti-inflammatory effects and interactions with various biological targets. The azide group allows for click chemistry applications, which can be utilized in drug development and synthesis of complex molecules.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate typically involves:

  • Construction of the 1,3-thiazole core with a carboxylate ester at position 4.
  • Introduction of a halomethyl group (commonly chloromethyl or bromomethyl) at position 2.
  • Subsequent nucleophilic substitution of the halomethyl group by azide ion to yield the azidomethyl derivative.

This approach leverages the reactivity of halomethyl intermediates toward azide substitution, a common strategy for introducing azido groups in heterocyclic chemistry.

Preparation of Alkyl 4-(halomethyl)-2-methylthiazole-5-carboxylates (Precursor Step)

A key precursor step involves synthesizing alkyl 4-(halomethyl)-2-methylthiazole-5-carboxylates, which are structurally related to the target compound. According to a patented process, these precursors are prepared by reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent. The process involves cyclization followed by dehydration to form the thiazole ring with the halomethyl substituent:

Step Reagents/Conditions Outcome
Cyclization Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + amine (excess) in acetonitrile Formation of alkyl 4-(halomethyl)-2-methylthiazole-5-carboxylate
Dehydration Acid catalyzed or amine-mediated dehydration Completion of thiazole ring formation

This method provides a practical route to halomethyl-substituted thiazole esters, which are essential intermediates for further functionalization.

Functionalization of 4-Bromo-1,3-thiazole-5-carbaldehyde Derivatives

Recent research has demonstrated efficient functionalization of 4-bromo-1,3-thiazole derivatives to introduce various substituents at position 5, including azidomethyl groups. The synthetic sequence involves:

  • Reduction of 4-bromo-1,3-thiazole-5-carbaldehyde to the corresponding (4-bromo-1,3-thiazol-5-yl)methanol using sodium borohydride.
  • Conversion of the alcohol to the corresponding mesylate or chloride using mesyl chloride and triethylamine.
  • Nucleophilic substitution of the halide by sodium azide in dimethylformamide (DMF) to yield 5-(azidomethyl)-4-bromo-1,3-thiazole.
  • Further transformations can be performed if necessary, such as reduction to amines.

This sequence is summarized in the table below:

Step Reagents/Conditions Product Yield/Notes
Reduction NaBH4 in suitable solvent (4-bromo-1,3-thiazol-5-yl)methanol Quantitative reduction
Halide formation Mesyl chloride + Et3N in dichloromethane 4-bromo-5-(chloromethyl)-1,3-thiazole Efficient substitution
Azide substitution NaN3 in DMF 5-(azidomethyl)-4-bromo-1,3-thiazole High yield

This method is adaptable to prepare methyl esters by starting from methyl 1,3-thiazole-4-carboxylate derivatives and performing similar halogenation and azidation steps.

Direct Azidation via Nucleophilic Substitution

Once the halomethyl thiazole ester is prepared, the azidomethyl group is introduced by nucleophilic substitution using sodium azide (NaN3) in polar aprotic solvents such as DMF. This reaction typically proceeds under mild conditions and is highly efficient:

  • Reaction temperature: Room temperature to moderate heating (~25–80 °C)
  • Solvent: DMF or DMSO
  • Reaction time: Several hours to overnight

The azide ion displaces the halide (Cl or Br) on the methyl substituent, yielding this compound with high selectivity and yield.

Alternative Synthetic Routes and Catalytic Methods

While direct azidation of halomethyl intermediates is the most common approach, other methods involving cycloaddition reactions to form 1,2,3-triazole rings from azides and alkynes have been reported in related heterocyclic chemistry. Amino acid-catalyzed cascade [3+2] cycloaddition reactions in polar aprotic solvents such as DMF and DMSO have been employed for synthesizing triazole derivatives, which may be relevant for analogs or further functionalization of azidomethyl thiazoles.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes/Outcome
Synthesis of alkyl 4-(halomethyl)-2-methylthiazole-5-carboxylates Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + triethylamine in acetonitrile Cyclization and dehydration to form halomethyl thiazole esters
Reduction of 4-bromo-1,3-thiazole-5-carbaldehyde NaBH4 reduction Alcohol intermediate for halide formation
Halide formation from alcohol Mesyl chloride + triethylamine in dichloromethane Converts alcohol to halomethyl derivative
Azide substitution Sodium azide in DMF Nucleophilic substitution to azidomethyl derivative
Alternative catalytic cycloaddition Amino acid-catalyzed [3+2] cycloaddition in DMF/DMSO For triazole derivatives related to azidomethyl compounds

Research Findings and Analytical Data

  • The azidomethyl substitution on the thiazole ring is confirmed by NMR, IR, and mass spectrometry, showing characteristic signals for the azide group and thiazole protons.
  • The synthetic route via halomethyl intermediates provides high yields and regioselectivity.
  • The use of triethylamine as a base in the cyclization step improves reaction efficiency and yield.
  • The azidation step using sodium azide in DMF is mild and avoids harsh conditions, preserving sensitive functional groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of precursor thiazole derivatives followed by azide substitution. For example, methyl thiazole carboxylates are synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. The azidomethyl group is introduced using nucleophilic substitution with sodium azide (NaN₃) under mild conditions (40–60°C, ethanol/water solvent) .
  • Key Variables : Temperature, solvent polarity, and stoichiometry of NaN₃ affect substitution efficiency. Excess NaN₃ (1.5–2 eq) improves azide incorporation but may require purification to remove byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm the thiazole backbone (δ 7.5–8.5 ppm for thiazole protons) and ester/azidomethyl groups (δ 3.8–4.2 ppm for methyl ester) .
  • IR : Strong absorption at ~2100 cm1^{-1} confirms the azide (-N3_3) group .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry (e.g., monoclinic P21_1/n space group for related thiazole esters) .

Q. How does the azidomethyl group influence the compound’s reactivity in click chemistry applications?

  • Methodology : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimal conditions include 1–5 mol% CuSO4_4, sodium ascorbate (reducing agent), and DMSO/water solvent (1:1 v/v) at 25–37°C . Competing reactions (e.g., Staudinger ligation) are minimal due to the electron-withdrawing thiazole ring stabilizing the azide .

Advanced Research Questions

Q. How can reaction conditions be optimized for CuAAC conjugation without degrading the thiazole core?

  • Challenges : Prolonged exposure to Cu(I) catalysts may oxidize the thiazole sulfur or ester group.
  • Solutions : Use low Cu(I) concentrations (≤2 mol%), short reaction times (≤2 hr), and inert atmospheres. Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize Cu(I), reducing side reactions .

Q. What stability issues arise during storage, and how can they be mitigated?

  • Findings : The azidomethyl group is prone to photolytic decomposition.
  • Mitigation : Store at -20°C in amber vials under argon. Avoid freeze-thaw cycles, as ice crystal formation can hydrolyze the ester group . Purity >95% (HPLC) minimizes catalytic decomposition pathways .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity in anticancer assays?

  • Comparative Data : Analogues like Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate show IC50_{50} values of 8–12 µM against HeLa cells via ROS generation. The azidomethyl group may enhance membrane permeability but requires conjugation to targeting moieties (e.g., folate) for specificity .
  • Contradictions : Some studies report reduced activity when bulky groups are added to the 5-position, suggesting steric hindrance at the binding site .

Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?

  • Case Study : Discrepancies in IC50_{50} values for COX-2 inhibition (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., DMSO concentration, enzyme source).
  • Resolution : Standardize assay protocols (e.g., ≤1% DMSO, recombinant human enzyme) and include positive controls (e.g., Celecoxib) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
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Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate

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